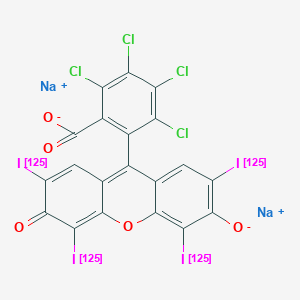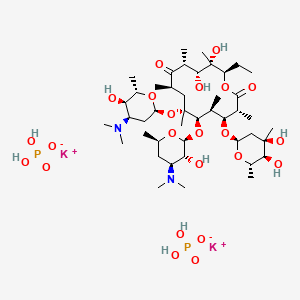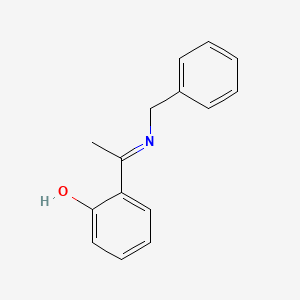
Ticarcillin (monosodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticarcillin (monosodium) is a semisynthetic penicillin antibiotic belonging to the carboxypenicillin class. It is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often combined with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria . It is highly soluble in water and is administered intravenously or intramuscularly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ticarcillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves the acylation of 6-aminopenicillanic acid with thiophene-2-acetic acid under controlled conditions to form ticarcillin .
Industrial Production Methods: Industrial production of ticarcillin involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is then converted to its monosodium salt form for stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions: Ticarcillin undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring in ticarcillin can be hydrolyzed by β-lactamases, rendering the antibiotic inactive.
Oxidation and Reduction: Ticarcillin can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: The compound can participate in substitution reactions, particularly involving the β-lactam ring.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-lactamases under physiological conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled laboratory conditions.
Substitution: Various nucleophiles can react with the β-lactam ring under appropriate conditions.
Major Products Formed:
Hydrolysis: Leads to the formation of penicilloic acid derivatives.
Oxidation and Reduction: Produces oxidized or reduced forms of ticarcillin.
Substitution: Results in modified β-lactam structures.
Applications De Recherche Scientifique
Ticarcillin (monosodium) has a wide range of applications in scientific research:
Mécanisme D'action
Ticarcillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This disruption leads to cell lysis and death, particularly during bacterial cell division . Ticarcillin’s effectiveness is enhanced when combined with clavulanic acid, which inhibits β-lactamases that would otherwise degrade the antibiotic .
Comparaison Avec Des Composés Similaires
Carbenicillin: Another carboxypenicillin with similar antibacterial activity but less effective against Pseudomonas aeruginosa.
Piperacillin: A broad-spectrum penicillin that is more effective against certain Gram-negative bacteria compared to ticarcillin.
Ampicillin: A penicillin antibiotic with a broader spectrum but less effective against β-lactamase-producing bacteria.
Uniqueness of Ticarcillin: Ticarcillin is unique in its enhanced activity against Pseudomonas aeruginosa and its use in combination with clavulanic acid to overcome β-lactamase resistance . Its specific applications in molecular biology and plant cell culture also distinguish it from other penicillins .
Propriétés
Formule moléculaire |
C15H15N2NaO6S2 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1 |
Clé InChI |
PBVBBUWVRCCZHI-GHRKWLBTSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate](/img/structure/B10859884.png)
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)



![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)







